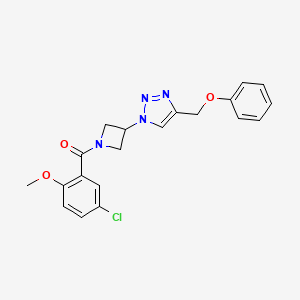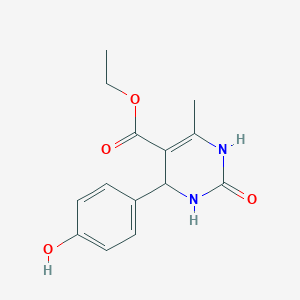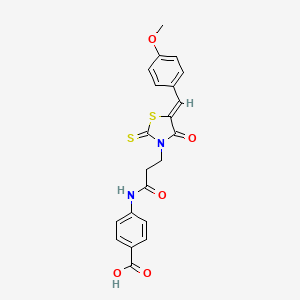![molecular formula C26H34N4O3 B3003723 N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-19-5](/img/structure/B3003723.png)
N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the tetrahydroquinoline class, which is known for its diverse biological activities. The tetrahydroquinoline core is a common motif in medicinal chemistry, often associated with pharmacological properties such as dopamine agonism and cytotoxic activity against cancer cells. The specific compound mentioned includes a 4-methoxyphenyl group and a piperidine moiety, suggesting potential for interaction with biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives typically involves multi-component reactions, as seen in the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines, which were created using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . Similarly, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was synthesized through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray powder diffraction (XRPD) is a common technique used to determine the crystalline structure of compounds. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . This type of analysis is crucial for understanding the molecular conformation, which can influence the biological activity of the compound.
Chemical Reactions Analysis
The tetrahydroquinoline derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, the N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines show varying degrees of dopamine-like activity, which is influenced by the size of the N-alkyl group . This suggests that the chemical reactivity and biological interactions of the compound could also be modulated by its N-substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the presence of a 3,4-dihydroxyphenyl group can confer dopamine agonist properties , while the introduction of a 4-methoxyphenyl group might affect the compound's lipophilicity and, consequently, its pharmacokinetic profile. The cytotoxic activity of certain tetrahydroquinoline derivatives against cancer cells has been linked to the substitutions on the aryl ring at position C-2, indicating that minor changes in the chemical structure can lead to significant differences in biological activity .
Propriétés
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-29-14-6-7-19-17-20(8-13-23(19)29)24(30-15-4-3-5-16-30)18-27-25(31)26(32)28-21-9-11-22(33-2)12-10-21/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONVSVJPCLGHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)
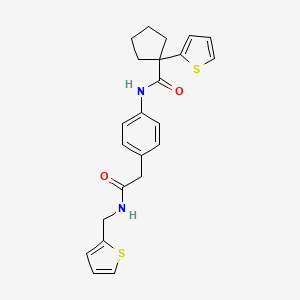
![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)
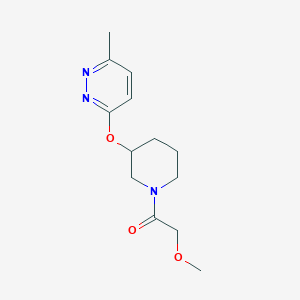
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)
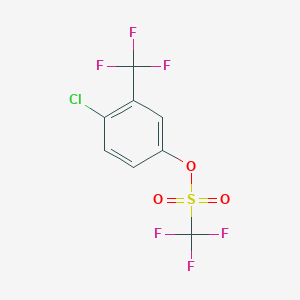
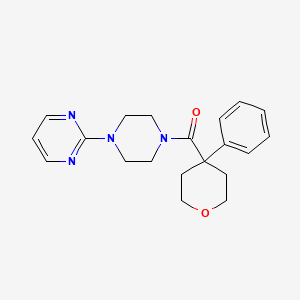

![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)
